(3-Glycidoxypropyl)dimethylethoxysilane
Overview
Description
“(3-Glycidoxypropyl)dimethylethoxysilane” is a chemical compound with the empirical formula C10H22O3Si . It is used as a chemical intermediate and has been used to functionalize glass substrates to study fluorescence enhancement performance of fabricated photonic crystal sensors .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that it can be used as an adhesion promoter to modify silicone adhesion properties to PET .Molecular Structure Analysis
The molecular weight of “(3-Glycidoxypropyl)dimethylethoxysilane” is 218.37 . Its SMILES string representation isCCOSi(C)CCCOCC1CO1
. Chemical Reactions Analysis
This compound is known to react with water in the acid contents of the stomach to form ethanol . It has also been used in combination with other silanes to form bonded phases for supercritical fluid chromatography (SFC) .Physical And Chemical Properties Analysis
“(3-Glycidoxypropyl)dimethylethoxysilane” is a liquid at room temperature . It has a refractive index of 1.434 and a density of 0.95 g/mL at 25 °C . Its boiling point is 100 °C at 3 mmHg .Scientific Research Applications
In thin layer chromatography for detecting midazolam intoxication, 3-glycidoxypropyl-treated plates improved detection limits by 30 times (Okamoto et al., 1993).
This compound was used to modify glass surfaces, influencing the adhesive properties of Aeromonas hydrophila. Certain organosilanes, including (3-glycidoxypropyl)dimethylethoxysilane, demonstrated antiadhesive and antibacterial properties (Kręgiel, 2013).
The synthesis of bis(methoxyl hydroxyl)-functionalized polysiloxanes with varying dimethylsiloxane segment lengths was achieved using a derivative of (3-glycidoxypropyl)dimethylethoxysilane. These compounds are significant for waterborne polyurethane production (Zhu et al., 2005).
Surface modification of inorganic oxide particles using (3-glycidoxypropyl)dimethylethoxysilane was studied for pigment filler applications. This demonstrated the potential for color adjustment in pigments (Lin et al., 2001).
The compound was also used in the synthesis of organofunctional disiloxanes with aromatic amino compounds, highlighting its role in creating novel materials (Harabagiu et al., 1995).
Additionally, it has been used in the chemical conversion on hydroxylated silicon surfaces, where it showed promise for developing advanced surface treatments (Demirci et al., 2012).
Studies have also focused on its reactivities towards nucleophiles in organic media, which is crucial for designing improved hybrid materials (Guillory et al., 2016).
It plays a significant role in adhesion mechanisms of silicone elastomers to polymers, particularly in enhancing adhesion properties through molecular structures at the adhesive/substrate interfaces (Zhang & Chen, 2013).
In corrosion protection of copper, coatings based on this compound, particularly when combined with other silanes, showed enhanced corrosion resistance (Tan & Soutar, 2008).
Safety And Hazards
This compound is classified as a combustible liquid and can cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance . Overexposure to this compound by skin absorption, inhalation, or ingestion may have a narcotic effect .
Future Directions
The use of “(3-Glycidoxypropyl)dimethylethoxysilane” as an adhesion promoter to modify silicone adhesion properties to PET is a promising area of research . The molecular level understanding of polymer/adhesive interfacial structures could help to design and develop adhesion promoters and polymer adhesives with improved performance .
properties
IUPAC Name |
ethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-4-13-14(2,3)7-5-6-11-8-10-9-12-10/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOIIOOTUCYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCOCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885002 | |
Record name | Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Glycidoxypropyl)dimethylethoxysilane | |
CAS RN |
17963-04-1 | |
Record name | γ-Glycidyloxypropyldimethylethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17963-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-(2,3-Epoxypropoxy)propyl)ethoxydimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017963041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(2,3-epoxypropoxy)propyl]ethoxydimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-(2,3-EPOXYPROPOXY)PROPYL)ETHOXYDIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E98Y7B7FMJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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